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Compound of Interest

Compound Name: Hexanenitrile

Cat. No.: B147006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

hexanenitrile (C₆H₁₁N), a valuable building block in organic synthesis. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for acquiring such spectra. This information is

crucial for the identification, characterization, and quality control of hexanenitrile in research

and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for hexanenitrile.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of hexanenitrile exhibits signals corresponding to the different proton

environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a tetramethylsilane (TMS) standard.
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Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration

H-1 (CH₃) 0.94 Triplet (t) 3H

H-2, H-3, H-4 (-

CH₂-)
1.13 - 1.72 Multiplet (m) 6H

H-5 (-CH₂-CN) 2.33 Triplet (t) 2H

Note: Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts (δ) are reported in ppm relative to a TMS standard.

Carbon Assignment Chemical Shift (δ) ppm

C-1 (CH₃) 13.7

C-2, C-3, C-4 (-CH₂-) 22.1, 25.1, 30.8

C-5 (-CH₂-CN) 17.1

C-6 (CN) 119.9

Note: Data interpretation based on typical chemical shift values for alkyl nitriles.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of hexanenitrile is characterized by a

strong absorption band corresponding to the nitrile functional group.
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Frequency (cm⁻¹) Intensity Vibrational Mode

2260 - 2240 Strong C≡N stretch

2960 - 2850 Strong C-H stretch (alkane)

1465 Medium C-H bend (alkane)

Note: Data sourced from the National Institute of Standards and Technology (NIST) WebBook

and Spectroscopy Online.[4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The mass spectrum of

hexanenitrile is typically obtained using electron ionization (EI).

m/z Relative Intensity (%) Proposed Fragment

97 Low [M]⁺ (Molecular Ion)

96 Moderate [M-H]⁺

54 High [C₄H₆]⁺

41 Base Peak [C₃H₅]⁺ (Allyl cation)

Note: Data sourced from PubChem.[6]

Interpretation of Fragmentation: The fragmentation of straight-chain alkyl nitriles under electron

ionization often involves the loss of hydrogen to form a stable [M-H]⁺ ion.[7] The base peak at

m/z 41 corresponds to the stable allyl cation. The prominent peak at m/z 54 is also a

characteristic fragment for this class of compounds.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above

for a liquid sample such as hexanenitrile.
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¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of hexanenitrile.

Materials:

Hexanenitrile sample

Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Pipette

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of hexanenitrile in ~0.6 mL of CDCl₃

in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the appropriate spectral width, acquisition time, and number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the proton-decoupled ¹³C NMR spectrum.

Use a sufficient number of scans to obtain a good signal-to-noise ratio due to the low

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ =

77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of neat hexanenitrile.

Materials:

Hexanenitrile sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g.,

NaCl or KBr)

Pipette

Kimwipes and a suitable solvent (e.g., isopropanol) for cleaning

Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of hexanenitrile directly onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum of the sample.

Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol and allow

it to dry completely.
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Procedure (using salt plates):

Sample Preparation: Place a drop of hexanenitrile onto one salt plate and carefully place

the second salt plate on top, spreading the liquid into a thin film.

Spectrum Acquisition: Place the salt plate "sandwich" in the spectrometer's sample holder

and acquire the IR spectrum.

Cleaning: After analysis, disassemble the salt plates and clean them with a suitable solvent

and a soft cloth. Store them in a desiccator.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of hexanenitrile.

Materials:

Hexanenitrile sample

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

Microsyringe

Procedure (using GC-MS):

Sample Preparation: Prepare a dilute solution of hexanenitrile in a volatile solvent (e.g.,

dichloromethane or hexane).

Instrument Setup:

Set the GC oven temperature program to ensure good separation and peak shape.

Set the mass spectrometer to operate in EI mode, typically at 70 eV.

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Data Acquisition: The sample will be separated by the GC column, and the mass spectrum of

the hexanenitrile peak will be recorded as it elutes into the mass spectrometer.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major

fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of an organic compound like hexanenitrile.

Spectroscopic Analysis Workflow for Hexanenitrile
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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